Cas no 16292-90-3 (3-amino-4-nitro-phenol)
3-amino-4-nitro-phenol Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-4-nitrophenol
- Phenol, 3-amino-4-nitro-
- 5-hydroxy-2-nitroaniline
- 2-amino-4-hydroxy-1-nitrobenzene
- Phenol,3-amino-4-nitro-
- WGEZJWMZNGUEHR-UHFFFAOYSA-N
- 292A903
- 3-amino-4-nitro-phenol
- DTXSID90936763
- PK87PS8EQH
- AMY28375
- Phenol, 3-?amino-?4-?nitro-
- AS-49543
- FT-0687048
- UNII-PK87PS8EQH
- AKOS022177785
- MFCD13185928
- SY012053
- 1-NITRO-2-AMINO-4-HYDROXYBENZENE
- SB75817
- NITRO-3-AMINOPHENOL, 4-
- CS-0018956
- 4-NITRO-3-AMINOPHENOL
- 16292-90-3
- I11456
- EN300-207922
- SCHEMBL3742310
- DB-023449
- aniline, 5-hydroxy-2-nitro-
- DTXCID301365361
-
- MDL: MFCD13185928
- Inchi: 1S/C6H6N2O3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H,7H2
- InChI Key: WGEZJWMZNGUEHR-UHFFFAOYSA-N
- SMILES: OC1C=CC(=C(C=1)N)[N+](=O)[O-]
Computed Properties
- Exact Mass: 154.03788
- Monoisotopic Mass: 154.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 92.1
Experimental Properties
- Density: 1.511
- Boiling Point: 396.1℃/760mmHg
- Flash Point: 193.4°C
- Refractive Index: 1.688
- PSA: 89.39
3-amino-4-nitro-phenol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
3-amino-4-nitro-phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM328327-10g |
3-amino-4-nitrophenol |
16292-90-3 | 95% | 10g |
$1104 | 2021-06-16 | |
| TRC | J212030-10mg |
(R)-(S)-Josiphos |
16292-90-3 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | J212030-50mg |
(R)-(S)-Josiphos |
16292-90-3 | 50mg |
$ 230.00 | 2022-06-04 | ||
| TRC | J212030-100mg |
(R)-(S)-Josiphos |
16292-90-3 | 100mg |
$ 340.00 | 2022-06-04 | ||
| abcr | AB460477-250 mg |
3-Amino-4-nitrophenol, 95%; . |
16292-90-3 | 95% | 250MG |
€109.40 | 2022-08-31 | |
| abcr | AB460477-1 g |
3-Amino-4-nitrophenol, 95%; . |
16292-90-3 | 95% | 1g |
€196.30 | 2022-08-31 | |
| abcr | AB460477-5 g |
3-Amino-4-nitrophenol, 95%; . |
16292-90-3 | 95% | 5g |
€740.40 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DM411-200mg |
3-amino-4-nitro-phenol |
16292-90-3 | 95+% | 200mg |
323.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DM411-1g |
3-amino-4-nitro-phenol |
16292-90-3 | 95+% | 1g |
1133.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DM411-50mg |
3-amino-4-nitro-phenol |
16292-90-3 | 95+% | 50mg |
135.0CNY | 2021-07-14 |
3-amino-4-nitro-phenol Suppliers
3-amino-4-nitro-phenol Related Literature
-
Fang Li,Qin Xia,Yingying Gao,Qianxun Cheng,Lián Ding,Bo Yang,Qing Tian,Chunyan Ma,Wolfgang Sand,Yanbiao Liu Environ. Sci.: Water Res. Technol. 2018 4 272
-
2. One-step synthesis and spectral study of some 1-methylbenzimidazoles, including use of a lanthanide shift reagentGwynn P. Ellis,Richard T. Jones J. Chem. Soc. Perkin Trans. 1 1974 903
-
3. Effects of N-alkylation and NN-dialkylation on the pK a of anilinium and nitroanilinium ionsJohn W. Eastes,Mary H. Aldridge,Mortimer J. Kamlet a of anilinium and nitroanilinium ions. John W. Eastes Mary H. Aldridge Mortimer J. Kamlet J. Chem. Soc. B 1969 922
Additional information on 3-amino-4-nitro-phenol
Introduction to 3-amino-4-nitro-phenol (CAS No: 16292-90-3)
3-amino-4-nitro-phenol, with the chemical formula C₆H₆N₂O₃, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 16292-90-3, exhibits a unique structural framework characterized by both amino and nitro functional groups, which contribute to its reactivity and potential applications. The presence of these functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active molecules, as well as in the development of advanced materials.
The significance of 3-amino-4-nitro-phenol lies in its ability to serve as a precursor for multiple derivatives, each with distinct chemical properties and biological activities. In recent years, researchers have explored its utility in the design of novel therapeutic agents, particularly those targeting inflammatory and infectious diseases. The nitro group in its structure can be reduced to an amino group, enabling the formation of complex heterocyclic compounds that exhibit potent antimicrobial and anti-inflammatory effects.
Recent studies have highlighted the compound's role in the development of targeted drug delivery systems. The amino and nitro groups provide anchor points for conjugation with biomolecules, facilitating the creation of prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions. This approach has shown promise in enhancing drug bioavailability and reducing side effects, making it an attractive strategy for optimizing therapeutic outcomes.
In materials science, 3-amino-4-nitro-phenol has been investigated for its potential as a building block in the synthesis of advanced polymers and coatings. Its aromatic structure and functional groups allow for the creation of polymers with tailored mechanical and thermal properties. These materials are being explored for applications in electronics, aerospace, and automotive industries, where high-performance polymers are essential.
The synthesis of 3-amino-4-nitro-phenol typically involves nitration and reduction reactions starting from phenol derivatives. The nitration process introduces the nitro group at the desired position, while subsequent reduction converts the nitro group to an amino group. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, reducing byproducts and waste generation. Such green chemistry approaches align with the growing emphasis on sustainable practices in chemical manufacturing.
One of the most compelling aspects of 3-amino-4-nitro-phenol is its role in medicinal chemistry. Researchers have leveraged its structural features to develop inhibitors targeting enzymes involved in metabolic pathways associated with cancer and neurodegenerative diseases. For instance, derivatives of this compound have been shown to inhibit tyrosine kinases, which are overexpressed in many cancer types. The ability to modify its structure allows for fine-tuning of biological activity, enabling the development of highly specific inhibitors with minimal off-target effects.
The pharmacokinetic properties of compounds derived from 3-amino-4-nitro-phenol have also been extensively studied. The balance between lipophilicity and hydrophilicity determined by substituents on its aromatic ring influences absorption, distribution, metabolism, and excretion (ADME) profiles. By optimizing these properties, researchers can enhance drug efficacy while minimizing toxicity. Computational modeling techniques have been instrumental in predicting these properties before experimental synthesis, significantly reducing time-to-market for new drugs.
In conclusion, 3-amino-4-nitro-phenol (CAS No: 16292-90-3) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable the synthesis of diverse derivatives with tailored properties, making it indispensable in drug discovery and advanced material development. As research continues to uncover new methodologies for its synthesis and application, this compound is poised to remain at the forefront of scientific innovation.
16292-90-3 (3-amino-4-nitro-phenol) Related Products
- 577-71-9(3,4-Dinitrophenol)
- 603-85-0(2-Amino-3-nitrophenol)
- 17009-68-6(Phenol, 3-amino-4-nitro-, conjugate monoacid (8CI))
- 17009-64-2(Phenol, 2-amino-3-nitro-, conjugate monoacid (8CI))
- 16133-49-6(5-Methoxy-2-nitrobenzenamine)
- 74893-76-8(Phenol, dinitro-, ion(1-)-)
- 77400-30-7(4,5-Dinitrocatechol)
- 610-81-1(4-Amino-3-nitrophenol)
- 66-56-8(2,3-Dinitrophenol)
- 60854-00-4(2-Nitro-4-phenoxyaniline)